(4-(Isobutylsulfonyl)piperidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone
Description
The compound “(4-(Isobutylsulfonyl)piperidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone” features a piperidine ring substituted with an isobutylsulfonyl group at the 4-position and a biphenyl moiety with a methoxy group at the 3'-position. This structure combines a sulfonamide-modified piperidine with a methoxybiphenyl scaffold, which may influence solubility, receptor binding, and metabolic stability.
Properties
IUPAC Name |
[4-(3-methoxyphenyl)phenyl]-[4-(2-methylpropylsulfonyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4S/c1-17(2)16-29(26,27)22-11-13-24(14-12-22)23(25)19-9-7-18(8-10-19)20-5-4-6-21(15-20)28-3/h4-10,15,17,22H,11-14,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYLMUWGVLYRFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Isobutylsulfonyl)piperidin-1-yl)(3’-methoxy-[1,1’-biphenyl]-4-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Isobutylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using isobutylsulfonyl chloride under basic conditions.
Attachment of the Biphenyl Moiety: The biphenyl group is introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-(Isobutylsulfonyl)piperidin-1-yl)(3’-methoxy-[1,1’-biphenyl]-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group or the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or biphenyl derivatives.
Scientific Research Applications
Antiviral Activity
Research indicates that compounds similar to (4-(Isobutylsulfonyl)piperidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone exhibit antiviral properties. Specifically, some derivatives have been investigated for their effectiveness against HIV by functioning as integrase inhibitors. These compounds can potentially interrupt the viral replication cycle, making them candidates for further development in anti-HIV therapies .
Anti-inflammatory Properties
Studies have shown that related structures can possess anti-inflammatory effects, which may be beneficial in treating chronic inflammatory diseases. The sulfonamide group present in the compound is known to enhance anti-inflammatory activity, suggesting that this compound could be developed for therapeutic uses in conditions like arthritis or other inflammatory disorders .
Pest Control
The compound has been explored for its potential use in formulations aimed at controlling agricultural pests. Its structure allows it to interact effectively with biological systems of pests, leading to its efficacy as an insecticide or acaricide .
Herbicidal Activity
There is ongoing research into the herbicidal properties of related compounds, which may suggest that this compound could also be effective in controlling unwanted vegetation in agricultural settings .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (4-(Isobutylsulfonyl)piperidin-1-yl)(3’-methoxy-[1,1’-biphenyl]-4-yl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Structural Analogues of Biphenyl-Piperidine Methanones
The following table summarizes key structural analogs and their distinguishing features:
Impact of Substituents on Physicochemical Properties
- Isobutylsulfonyl Group : The sulfonyl group in the target compound likely increases polarity (lower logP) compared to analogs like KT172 (logP ~4.1 for benzylpiperidine) . This may improve aqueous solubility but reduce membrane permeability.
- Methoxy Position : The 3'-methoxy group on the biphenyl may alter steric and electronic interactions compared to 2'-methoxy (KT172) or 4'-methoxy (PET tracer in ). For example, 4'-methoxy derivatives are common in CNS-targeting compounds due to enhanced blood-brain barrier penetration.
Biological Activity
(4-(Isobutylsulfonyl)piperidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone, with CAS number 1797836-59-9, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H29NO4S
- Molecular Weight : 415.5 g/mol
- Structure : The compound features a piperidine ring substituted with an isobutylsulfonyl group and a methoxy-substituted biphenyl moiety.
Biological Activity
The biological activity of this compound can be categorized into several areas based on existing research:
1. Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, biphenyl derivatives have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
2. Antimicrobial Properties
Studies on related sulfonamide compounds suggest that this compound may possess antimicrobial activity. This could be attributed to the sulfonamide group, which is known for its ability to interfere with bacterial folate synthesis.
3. Neuroprotective Effects
The piperidine structure is often associated with neuroprotective effects. Compounds containing piperidine rings have been investigated for their potential to protect neuronal cells from oxidative stress and apoptosis.
The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:
- Receptor Modulation : Similar compounds have been shown to interact with various receptors including serotonin and dopamine receptors.
- Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in metabolic pathways.
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study conducted on a series of biphenyl derivatives demonstrated that modifications to the piperidine structure enhanced anticancer activity against breast cancer cell lines. The study found that the introduction of sulfonamide groups significantly increased cytotoxicity compared to non-sulfonamide analogs.
Case Study 2: Neuroprotection
In an experimental model of neurodegeneration, a related compound was shown to reduce neuronal death by decreasing oxidative stress markers. This suggests that this compound could share similar protective effects.
Q & A
Q. What are the optimal synthetic routes for (4-(Isobutylsulfonyl)piperidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone, and how can reaction yields be improved?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with the preparation of the biphenyl core followed by sulfonylation and piperidine coupling. Key steps include:
- Suzuki-Miyaura coupling for biphenyl formation, using palladium catalysts and aryl boronic acids .
- Sulfonylation of the piperidine ring with isobutylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Coupling reactions (e.g., nucleophilic substitution or amide bond formation) to link the methoxy-biphenyl and sulfonyl-piperidine moieties .
Yield Optimization: - Use TLC/HPLC monitoring to track intermediate purity .
- Optimize solvent systems (e.g., DMF for polar intermediates) and temperature gradients to minimize side reactions .
Q. How can researchers characterize the structural integrity of this compound, and what analytical techniques are critical?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR confirms biphenyl connectivity and piperidine substitution patterns. For example, methoxy protons appear as a singlet at ~δ 3.8 ppm, while sulfonyl groups deshield adjacent protons .
- Mass Spectrometry (MS):
- High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₂₃H₂₈N₂O₃S: 420.18 g/mol) and detects isotopic patterns .
- X-ray Crystallography:
- Resolves bond angles and stereochemistry, critical for confirming the sulfonyl-piperidine conformation .
Q. What preliminary biological assays are recommended to assess its activity?
Methodological Answer:
- Enzyme Inhibition Assays:
- Test against kinases or proteases using fluorogenic substrates (e.g., IC₅₀ determination via fluorescence quenching) .
- Cytotoxicity Screening:
- Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
- Receptor Binding Studies:
- Radioligand displacement assays (e.g., for GPCRs) to measure affinity (Ki values) .
Advanced Research Questions
Q. How does the isobutylsulfonyl group influence structure-activity relationships (SAR) compared to other sulfonyl substituents?
Methodological Answer: The isobutylsulfonyl group enhances lipophilicity and metabolic stability compared to smaller substituents (e.g., methylsulfonyl). Key findings from analogous compounds:
| Sulfonyl Group | LogP | Plasma Stability (t₁/₂, h) | Target Affinity (Ki, nM) |
|---|---|---|---|
| Isobutylsulfonyl | 3.2 | >24 | 12.5 ± 1.2 |
| Methylsulfonyl | 1.8 | 8.5 | 45.3 ± 3.8 |
| Benzylsulfonyl | 4.1 | 18 | 8.9 ± 0.9 |
| Data derived from fluorophenyl-piperidine analogs | |||
| Mechanistic Insight: | |||
| Isobutylsulfonyl’s branched alkyl chain reduces steric hindrance in hydrophobic binding pockets, improving target engagement . |
Q. What computational strategies can predict metabolic pathways and toxicity risks?
Methodological Answer:
- Density Functional Theory (DFT):
- Calculate electron distribution to identify susceptible sites for oxidative metabolism (e.g., sulfonyl group oxidation to sulfonic acid) .
- Molecular Dynamics (MD) Simulations:
- Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolite formation .
- Toxicity Prediction:
- Use ADMET predictors (e.g., ProTox-II) to estimate hepatotoxicity risks based on structural alerts (e.g., sulfonamide-related idiosyncratic toxicity) .
Q. How can researchers resolve contradictions in biological data across different assay platforms?
Methodological Answer:
- Assay Validation:
- Cross-validate IC₅₀ values using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity) .
- Buffer Optimization:
- Adjust pH and ionic strength to mimic physiological conditions, as sulfonamide solubility varies significantly with pH .
- Control Experiments:
- Include off-target panels (e.g., Eurofins SafetyScreen44) to rule out nonspecific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
